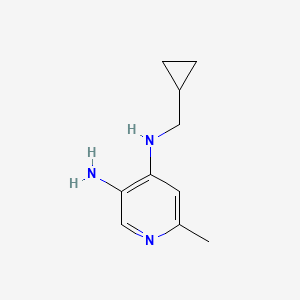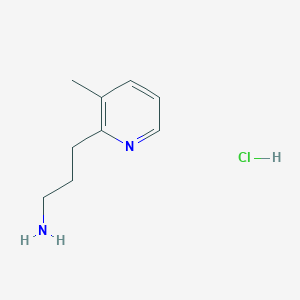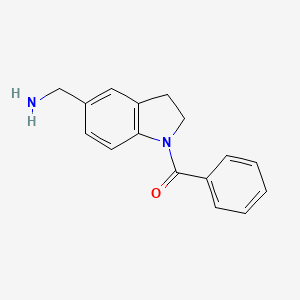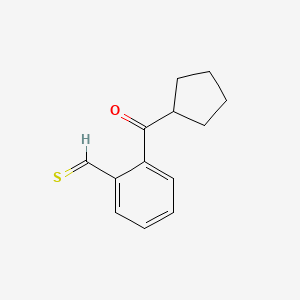
(1S,2S,8aR)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,8aR)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol is a complex organic compound with significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,8aR)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol typically involves multi-step organic reactions. One common method includes the reduction of a precursor compound followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S,8aR)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the compound or alter its functional groups.
Substitution: Allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler alcohols or amines.
Aplicaciones Científicas De Investigación
(1S,2S,8aR)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1S,2S,8aR)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2S,8aR)-1-[(3Z)-5-Hydroxy-3-methyl-3-penten-1-yl]-2,5,5,8a-tetramethyldecahydro-2-naphthalenol
- (3R,5R)-7-[(1S,2S,8S,8aR)-2-methyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid
Uniqueness
What sets (1S,2S,8aR)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol apart from similar compounds is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. These differences can lead to distinct interactions with molecular targets and varied applications in research and industry.
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
(1S,2S,8aR)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol |
InChI |
InChI=1S/C8H13NO2/c10-7-5-9-4-2-1-3-6(9)8(7)11/h1-2,6-8,10-11H,3-5H2/t6-,7+,8+/m1/s1 |
Clave InChI |
RXXIKSQLNNXKNN-CSMHCCOUSA-N |
SMILES isomérico |
C1C=CCN2[C@H]1[C@@H]([C@H](C2)O)O |
SMILES canónico |
C1C=CCN2C1C(C(C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


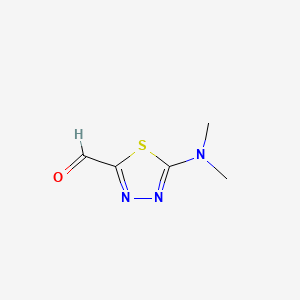
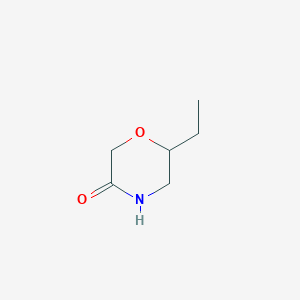
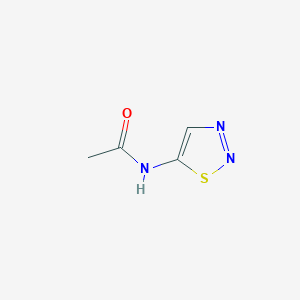
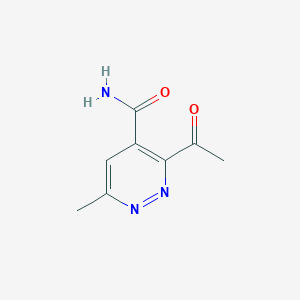
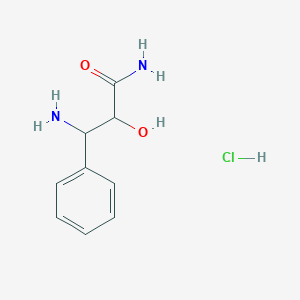
![[1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(methylamino)-, chloride](/img/structure/B13096445.png)
![5-Chloro-2-(2-(dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13096449.png)
![6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B13096453.png)
![4-(3-(4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propyl)morpholine](/img/structure/B13096454.png)

